Boc Protection Yield from 6-Chloropyridin-3-amine
The synthesis of tert-butyl (6-chloropyridin-3-yl)carbamate via Boc protection of 6-chloropyridin-3-amine proceeds with 92–94% isolated yield [1][2]. This high yield is achieved under mild conditions using Boc₂O, Et₃N, and catalytic DMAP in CH₂Cl₂ at 0 °C [1]. In contrast, reported yields for protecting-group-free syntheses of structurally related 4-bromo-6-chloropyridin-3-amine using aprotic solvents such as dichloromethane or acetonitrile are reduced by 25–40% due to poor base dissolution and increased side-product formation . The consistently high yield of the target compound translates to lower raw material costs and reduced purification burden in multi-step synthetic campaigns.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 92–94% isolated yield |
| Comparator Or Baseline | 4-Bromo-6-chloropyridin-3-amine (Boc-free synthesis in aprotic solvents): 25–40% yield reduction observed |
| Quantified Difference | ≥ 52% absolute yield advantage for Boc-protected route |
| Conditions | Boc₂O, Et₃N, DMAP, CH₂Cl₂, 0 °C for target; aprotic solvent conditions for comparator |
Why This Matters
Higher synthetic yield reduces cost per gram and minimizes chromatographic purification time in multi-step medicinal chemistry campaigns.
- [1] Pyridine-Derivatives. (2020). Step a: (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester synthesis. View Source
- [2] ChemicalBook. (n.d.). Step a: tert-butyl 6-chloropyridin-3-ylcarbamate preparation (50.0 g, 94% yield). View Source
